molecular formula C18H22N2O5 B5761053 1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea

1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B5761053
M. Wt: 346.4 g/mol
InChI Key: XIEMPUKHOJCGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of methoxy and methyl groups attached to phenyl rings, which are connected through a urea linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 3,4,5-trimethoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a suitable catalyst or under specific reaction conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and methyl groups can influence the compound’s binding affinity and specificity towards its targets. Further studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea
  • 1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea
  • 1-(2-Methoxy-5-methylphenyl)-3-phenylurea

Uniqueness: 1-(2-Methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct structural framework that can be exploited for various applications in scientific research and industry.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-11-6-7-14(22-2)13(8-11)20-18(21)19-12-9-15(23-3)17(25-5)16(10-12)24-4/h6-10H,1-5H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEMPUKHOJCGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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